![molecular formula C6H11N B1400068 螺[2.3]己烷-5-胺 CAS No. 38772-81-5](/img/structure/B1400068.png)
螺[2.3]己烷-5-胺
描述
Spiro[2.3]hexan-5-amine is a cyclic amine characterized by its unique spirocyclic structure, which consists of a six-membered ring fused to a three-membered ring at a single carbon atom.
科学研究应用
Spiro[2.3]hexan-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the synthesis of advanced materials and polymers with unique mechanical and chemical properties.
作用机制
Target of Action
Spiro[2.3]hexan-5-amine is a compound that has been identified as a potential modulator of NLRP3 . NLRP3 is a protein that plays a crucial role in the immune response, particularly in the formation of inflammasomes, which are multi-protein complexes that activate inflammatory responses.
生化分析
Biochemical Properties
Spiro[2.3]hexan-5-amine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit enzyme inhibition activities, particularly against certain proteases and kinases. The interaction of spiro[2.3]hexan-5-amine with these enzymes involves binding to the active site, thereby preventing substrate access and subsequent catalytic activity. Additionally, spiro[2.3]hexan-5-amine can form hydrogen bonds and hydrophobic interactions with proteins, influencing their conformation and function .
Cellular Effects
Spiro[2.3]hexan-5-amine has been observed to affect various types of cells and cellular processes. In particular, it influences cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate signaling pathways by interacting with key signaling molecules, leading to altered phosphorylation states and downstream effects. Furthermore, spiro[2.3]hexan-5-amine has been shown to impact gene expression by binding to transcription factors and modifying their activity. This can result in changes in the expression levels of genes involved in cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of spiro[2.3]hexan-5-amine involves several key interactions at the molecular level. The compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Spiro[2.3]hexan-5-amine can bind to specific receptors on the cell surface, triggering a cascade of intracellular events. Additionally, it can inhibit the activity of enzymes by binding to their active sites, thereby preventing substrate access and catalytic activity. The compound also influences gene expression by interacting with transcription factors and modulating their activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of spiro[2.3]hexan-5-amine have been observed to change over time. The compound exhibits stability under standard storage conditions, but its degradation can occur under extreme conditions such as high temperature and pH. Long-term studies have shown that spiro[2.3]hexan-5-amine can have sustained effects on cellular function, including prolonged enzyme inhibition and altered gene expression. These effects are dependent on the concentration and duration of exposure to the compound .
Dosage Effects in Animal Models
The effects of spiro[2.3]hexan-5-amine vary with different dosages in animal models. At low doses, the compound has been shown to exhibit beneficial effects such as enzyme inhibition and modulation of signaling pathways. At high doses, spiro[2.3]hexan-5-amine can cause toxic or adverse effects, including cytotoxicity and disruption of cellular homeostasis. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response .
Metabolic Pathways
Spiro[2.3]hexan-5-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of metabolites. These metabolic processes can influence the compound’s activity and toxicity. Additionally, spiro[2.3]hexan-5-amine can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways.
Transport and Distribution
Within cells and tissues, spiro[2.3]hexan-5-amine is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution. Once inside the cell, spiro[2.3]hexan-5-amine can localize to specific compartments or organelles, where it exerts its effects. The compound’s localization and accumulation can be influenced by its chemical properties and interactions with cellular components .
Subcellular Localization
The subcellular localization of spiro[2.3]hexan-5-amine plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, spiro[2.3]hexan-5-amine can localize to the nucleus, where it interacts with transcription factors and modulates gene expression. Additionally, the compound can be targeted to the mitochondria, where it influences cellular metabolism and energy production .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[2.3]hexan-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the intramolecular [2 + 2] cycloaddition of methylenecyclopropanes in the presence of a polypyridyl iridium (III) catalyst, which facilitates the formation of the spirocyclic framework under visible-light-induced photosensitization . Another approach involves the reaction of fluorene-9-one azine with dimethyloxosulfonium methylide, yielding spiro[cyclopropane-1,9’-fluorene] with a high yield .
Industrial Production Methods
Industrial production methods for Spiro[2.3]hexan-5-amine are less documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems may be employed to enhance production efficiency.
化学反应分析
Types of Reactions
Spiro[2.3]hexan-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like lead tetraacetate, resulting in the formation of nitrene intermediates.
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Lead tetraacetate at low temperatures (−30 to −20 °C).
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of nitrene intermediates.
Reduction: Formation of the corresponding amine.
Substitution: Formation of N-substituted derivatives.
相似化合物的比较
Similar Compounds
Spiro[cyclopropane-1,2’-steroids]: These compounds share the spirocyclic framework but differ in the attached ring systems and biological activities.
Spiro[2.4]heptan-4-one: Another spirocyclic compound with different ring sizes and chemical properties.
Uniqueness
Spiro[2.3]hexan-5-amine is unique due to its specific ring size and the presence of an amine group, which imparts distinct chemical reactivity and potential biological activity. Its compact and rigid structure makes it a valuable scaffold in medicinal chemistry for the design of novel therapeutics.
属性
IUPAC Name |
spiro[2.3]hexan-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N/c7-5-3-6(4-5)1-2-6/h5H,1-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNXLWVHULKWWHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidin-3-amine](/img/structure/B1399985.png)

![1-[(3-fluorophenyl)methyl]-4-iodo-1H-pyrazole](/img/structure/B1399989.png)
![1-[2-(4-Fluoro-phenyl)-thiazol-4-yl]-ethanone](/img/structure/B1399991.png)
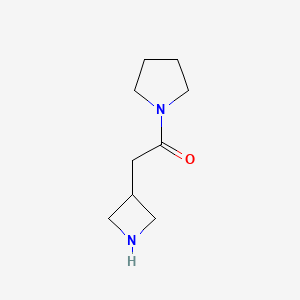

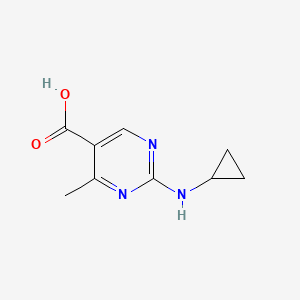
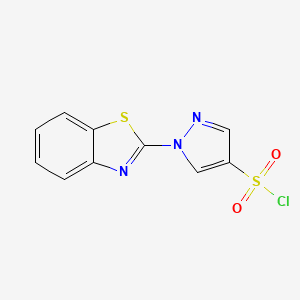
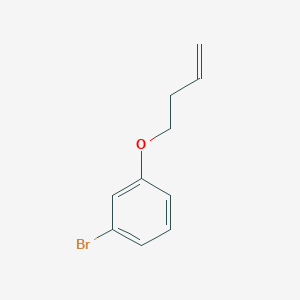


![2-[1-(Trifluoroacetyl)azetidin-3-yl]acetic acid](/img/structure/B1400004.png)
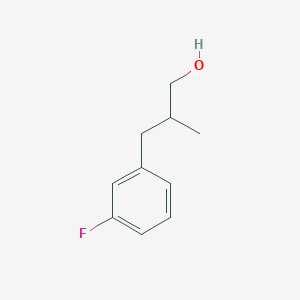
![4-iodo-1-[(oxan-4-yl)methyl]-1H-pyrazole](/img/structure/B1400008.png)
